![molecular formula C48H33NS3 B2452987 Tris[4'-(2-thienyl)-4-biphenylyl]amine CAS No. 1092356-36-9](/img/structure/B2452987.png)

Tris[4'-(2-thienyl)-4-biphenylyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

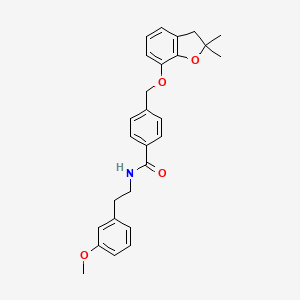

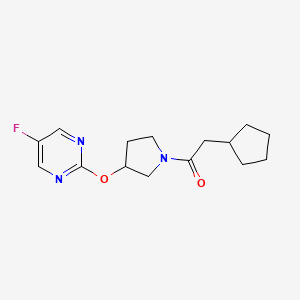

Tris[4’-(2-thienyl)-4-biphenylyl]amine is an isotropic organic semiconductor used in Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs) . It is soluble in a variety of organic solvents and can be used for the fabrication of heterojunction solar cells . It is also used in the synthesis of thiophene-based and carbazole-based conjugated microporous polymers .

Molecular Structure Analysis

The molecular formula of Tris[4’-(2-thienyl)-4-biphenylyl]amine is C48H33NS3, and its molecular weight is 719.98 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Tris[4’-(2-thienyl)-4-biphenylyl]amine is a solid at 20°C . It appears as a white to yellow to green powder or crystal . The melting point is 272°C .Applications De Recherche Scientifique

1. Photoinitiators in Polymerization Processes

Tris[4'-(2-thienyl)-4-biphenylyl]amine derivatives have been developed as efficient photoinitiators for radical and cationic polymerizations. They demonstrate significant photoinitiating abilities under near-UV and visible light-emitting diodes (LEDs), outperforming traditional commercial photoinitiators in polymerization efficiencies and overcoming oxygen inhibition. Their use in the polymerization of epoxides and (meth)acrylates showcases their potential in materials science and industrial applications (Zhang et al., 2015).

2. Iodine Adsorption and Environmental Applications

Poly{tris[4-(2-thienyl)phenyl]amine} and its derivatives demonstrate remarkable efficiency in iodine capture. Their structural properties, such as high porosity and extended π-conjugation, make them ideal for environmental applications, particularly in addressing iodine-related environmental issues (Geng et al., 2018).

3. Hole Transport and Electronic Applications

Tris[4-(2-thienyl)phenyl]amine exhibits photo- and electro-active properties, making it a suitable material for developing amorphous molecular materials. Its ability to form an amorphous glass and exhibit polymorphism, along with significant hole drift mobility, positions it as a promising candidate for electronic and photoelectronic devices (Sam et al., 1997).

4. Electrochromic Devices

Tris[4-(2-thienyl)phenyl]amine-based polymers are used in electrochromic devices. These polymers display high optical contrast and rapid response times, indicating their potential in developing advanced electrochromic materials and devices (Cheng et al., 2012).

5. Organic/Inorganic Hybrid Interfaces

The combination of poly(tris(4-(2-Thienyl)phenyl)amine) with amorphous CdS nanoparticles creates organic/inorganic interfaces with promising photoelectrochemical properties. This assembly suggests potential applications in solar energy conversion and photocatalytic processes (Kasem et al., 2016).

Propriétés

IUPAC Name |

4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJEWBEHUGXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[4'-(2-thienyl)-4-biphenylyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)